2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

Catalog No.
S13571223
CAS No.
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

Product Name

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

IUPAC Name

2-bromo-1-(3-chloropyridin-4-yl)ethanone

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2

InChI Key

XXEHFQMSZFKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)Cl

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is an organic compound characterized by the molecular formula C7H5BrClNC_7H_5BrClN and a molecular weight of 234.48 g/mol. This compound is a halogenated heterocyclic derivative of pyridine, featuring both bromine and chlorine substituents. Typically, it appears as a colorless to pale yellow liquid with a pungent odor, making it useful in various synthetic applications due to its reactivity and ability to introduce halogen atoms into other molecules .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: It can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, forming more complex molecular structures.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
  • Oxidation: Potassium permanganate or chromium trioxide are typically used.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.

The biological activity of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is linked to its ability to interact with various molecular targets. The halogen atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. Additionally, the compound may participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

The synthesis of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one typically involves a multi-step process:

  • Chlorination: A pyridine derivative is chlorinated to introduce the chlorine atom at the desired position.
  • Bromination: The chlorinated pyridine is then brominated.
  • Acylation: Finally, acylation with ethanoyl chloride yields the target compound.

In industrial settings, these steps are carried out under controlled conditions to optimize yield and purity .

Studies on the interactions of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one with biological systems have shown that it can effectively bind to proteins and enzymes, leading to functional modifications that may inhibit their activity. This property is particularly relevant in drug development, where such interactions can be harnessed to design targeted therapies.

Several compounds share structural similarities with 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-(2-chloro-4-pyridyl)ethanone23794-16-31.00
2-Bromo-1-(6-chloropyridin-3-yl)ethanone23794-13-00.89
2-Bromo-1-(2-chloropyridin-3-yl)ethanone237384-43-90.82

Uniqueness

The uniqueness of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one lies in its specific arrangement of halogen substituents on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds. The presence of both bromine and chlorine at specific positions allows for versatile synthetic applications that may not be achievable with other derivatives .

Bromination Pathways for α-Keto Halogenation

The synthesis of 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one relies primarily on alpha-halogenation methodologies that target the ketone functionality through established bromination pathways. The fundamental mechanism involves the formation of enol intermediates that serve as nucleophilic species for electrophilic bromination reactions [1] [2].

Under acidic conditions, the bromination process begins with protonation of the carbonyl oxygen, which facilitates keto-enol tautomerism [1]. The enol form acts as the active nucleophile, attacking bromine to form the new carbon-bromine bond at the alpha position [2]. This acid-catalyzed pathway demonstrates second-order kinetics, with reaction rates dependent only on ketone and acid concentrations, remaining independent of halogen concentration [2].

Alternative bromination approaches utilize N-bromosuccinimide as the brominating agent, offering enhanced selectivity and milder reaction conditions [3] [4]. The N-bromosuccinimide-mediated reaction proceeds through brominium ion formation, which subsequently reacts with the enolate species generated from the ketone substrate [4]. This methodology demonstrates particular effectiveness with aromatic ketones containing moderate activating or deactivating substituents [4].

Table 1: Bromination Efficiency Comparison for α-Keto Halogenation

Brominating AgentReaction ConditionsYield RangeReaction TimeTemperature
Bromine + Acetic AcidAcidic conditions60-75%2-8 hours25-80°C
N-bromosuccinimide + NH₄OAcCatalytic conditions70-89%10-30 minutes25-80°C
N-bromosuccinimide + Al₂O₃Acidic alumina72-94%10-20 minutesReflux
Phosphorus tribromideHell-Volhard-Zelinsky conditions55-70%4-6 hours70-100°C

The Hell-Volhard-Zelinsky mechanism provides an alternative route involving conversion of the ketone to an acid bromide intermediate, followed by enolization and subsequent bromination [5] [6]. This pathway requires phosphorus tribromide as both a reagent and catalyst, generating the necessary conditions for alpha-bromination through acid bromide formation [5].

Nucleophilic Aromatic Substitution Mechanisms

The synthesis of chloropyridine derivatives essential for 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one preparation involves nucleophilic aromatic substitution reactions targeting the pyridine ring system. Pyridine demonstrates enhanced susceptibility to nucleophilic aromatic substitution compared to benzene due to its electron-deficient nature [7] [8].

The nucleophilic aromatic substitution mechanism proceeds through addition-elimination pathways characteristic of electron-deficient aromatic systems [7]. The nitrogen atom in pyridine withdraws electron density from the ring, creating electrophilic carbon centers susceptible to nucleophilic attack [8]. This electron deficiency is particularly pronounced at the ortho and para positions relative to the nitrogen atom.

Recent developments in regioselective halogenation employ designed phosphine reagents that facilitate site-selective substitution at the 4-position of pyridine rings [8]. This methodology involves phosphonium salt formation followed by displacement with halide nucleophiles, providing excellent regioselectivity for 4-halopyridine synthesis [8]. The process tolerates various functional groups and demonstrates broad substrate scope across different pyridine derivatives.

Table 2: Nucleophilic Aromatic Substitution Yields for Pyridine Halogenation

SubstrateNucleophileCatalyst SystemYieldRegioselectivity
3-ChloropyridineBromide ionPhosphine reagent78-85%>95% para
Pyridine N-oxideChloride ionLewis acid65-72%>90% ortho
2-PhenylpyridineIodide ionZincke conditions82-89%>98% meta
3-MethylpyridineBromide ionThermal conditions70-76%>85% para

The Zincke reaction provides another pathway for pyridine functionalization through imine intermediate formation [9]. This approach involves ring-opening followed by halogenation and subsequent ring-closure, enabling selective introduction of halogen substituents at the 3-position of pyridine derivatives [9]. The methodology demonstrates compatibility with various N-halosuccinimides and provides excellent control over regioselectivity.

Solvent-Mediated Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one, influencing both reaction kinetics and product selectivity. Polar solvents enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states [10] [11].

Acetic acid serves as both solvent and catalyst in traditional bromination reactions, facilitating enol formation while providing the acidic environment necessary for effective halogenation [1] [12]. The optimal acetic acid concentration for bromination reactions occurs at approximately 35% aqueous solution, where solvent-mediated effects reach maximum efficiency [12]. Higher concentrations of acetic acid result in decreased reaction rates due to reduced water activity and altered solvation patterns.

Polar aprotic solvents demonstrate superior performance for nucleophilic substitution reactions involving halide ions [11] [13]. Acetonitrile and dimethylformamide effectively solvate cations while leaving nucleophilic anions relatively unsolvated, enhancing nucleophilicity and reaction rates [11] [14]. This selective solvation pattern proves particularly beneficial for nucleophilic aromatic substitution reactions on pyridine substrates.

Table 3: Solvent Effects on Reaction Kinetics and Yields

Solvent SystemPolarity IndexReaction TypeRelative RateYield Enhancement
Acetic Acid/Water (3:1)6.2α-Bromination1.8x+15-20%
Acetonitrile5.8Nucleophilic substitution2.3x+25-30%
Dimethylformamide6.4Coupling reactions1.9x+18-22%
Dichloromethane3.1Electrophilic addition1.2x+8-12%

The choice between protic and aprotic solvents significantly impacts reaction mechanisms and outcomes [13]. Protic solvents like methanol and ethanol stabilize ionic intermediates through hydrogen bonding but may inhibit nucleophilic reactions by solvating nucleophiles [13]. Conversely, aprotic solvents maintain nucleophile reactivity while providing sufficient polarity to dissolve ionic reagents [11].

Temperature-dependent solvent effects become particularly important in multi-step syntheses where sequential reactions require different optimal conditions [15] [16]. Lower temperatures favor kinetically controlled products in bromination reactions, while elevated temperatures promote thermodynamically controlled outcomes [15]. The bromination rate increases substantially with temperature until the bromine source becomes depleted [16].

Catalytic Approaches for Yield Enhancement

Catalytic methodologies provide significant advantages in the synthesis of 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one through enhanced reaction efficiency and improved selectivity. Aluminum oxide catalysts demonstrate exceptional performance in regioselective monobromination reactions, providing both acidic and neutral forms for different substrate classes [17] [4].

Acidic aluminum oxide catalyzes alpha-bromination of aralkyl ketones with N-bromosuccinimide, achieving yields ranging from 72% to 94% with reaction times of 10-20 minutes [4]. The acidic nature of the catalyst promotes enol formation while facilitating bromine release from N-bromosuccinimide through enhanced electrophilic activation [4]. Catalyst recyclability studies demonstrate maintained activity for three cycles with minimal yield reduction.

Transition metal catalysts offer alternative pathways for ketone synthesis through cross-coupling methodologies [18] [19]. Nickel-based catalytic systems enable direct ketone formation from carboxylic acids and organohalides, providing atom-economical routes to complex ketone structures [18]. These photoredox-nickel synergistic systems achieve yields up to 82% under mild conditions with broad functional group tolerance [20].

Table 4: Catalytic System Performance Comparison

Catalyst TypeLoadingSubstrate ScopeYield RangeTONTOF (h⁻¹)
Al₂O₃ (acidic)100 mg/mmolAralkyl ketones72-94%15-2060-180
NH₄OAc10 mol%Cyclic ketones70-89%7-920-45
Ni(BPhen)Cl₂20 mol%Cross-coupling46-82%2-45-15
Fe(TPY)Br₃10 mol%Arene bromination65-91%6-925-40

Iron-based catalysts provide biomimetic approaches to halogenation reactions, mimicking haloperoxidase enzyme activity [21]. The iron complex Fe(TPY)Br₃ demonstrates superior catalytic efficiency compared to simple iron salts, achieving excellent regioselectivity in arene bromination reactions [21]. This catalyst system operates under mild conditions using hydrogen peroxide and ammonium bromide as the brominating system.

Organocatalytic approaches offer environmentally friendly alternatives with low catalyst loadings and high efficiency [22] [23]. Pyrrolidine-based organocatalysts enable enantioselective alpha-bromination of aldehydes with N-bromosuccinimide, achieving excellent yields and stereoselectivity [22]. These catalysts demonstrate remarkable activity at loadings as low as 0.1 mol%, making them highly attractive for large-scale applications [22].

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one exhibits characteristic thermal stability patterns typical of halogenated aromatic ketones. The compound maintains structural integrity under standard laboratory conditions, with thermal decomposition occurring at elevated temperatures above 200°C [1]. The thermodynamic stability is primarily governed by the strength of the carbon-halogen bonds and the aromatic system stabilization.

The activation energy for thermal decomposition is estimated to be in the range of 100-150 kilojoules per mole, based on studies of similar halogenated organic compounds [2]. This moderate activation energy indicates that the compound is thermally stable under normal storage and handling conditions but will undergo degradation under high-temperature processing conditions.

Storage stability studies demonstrate that the compound remains chemically stable when stored at 2-8°C under an inert atmosphere of nitrogen or argon [3] [1]. The recommended storage conditions prevent oxidative degradation and moisture-induced hydrolysis, which are the primary degradation pathways under ambient conditions.

Temperature-Dependent Stability Data

Temperature RangeStability ProfileHalf-life Estimation
25°C (ambient)Highly stableSeveral years
80-100°CModerate stabilityMonths to weeks
>200°CRapid degradationHours to days

The first-order kinetic degradation model applies to thermal decomposition, consistent with the behavior observed in related halogenated compounds [2]. The degradation follows the Arrhenius equation with temperature-dependent rate constants, indicating that storage at reduced temperatures significantly extends the compound's shelf life.

Solubility and Partition Coefficients

The aqueous solubility of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is limited due to its halogenated aromatic structure. The compound exhibits hydrophobic characteristics typical of brominated pyridine derivatives, with estimated water solubility in the range of 10-50 milligrams per liter at 25°C.

Partition coefficient studies using the octanol-water system indicate a log P value estimated between 2.5-3.5, suggesting moderate lipophilicity [4] [5]. This value is consistent with the presence of both hydrophobic halogen substituents and the polar carbonyl functional group, creating an amphiphilic molecular character.

Solubility Profile in Common Solvents

Solvent SystemEstimated SolubilityPartition Behavior
Water10-50 mg/LPoor solubility
Ethanol50-100 g/LGood solubility
Dichloromethane>100 g/LExcellent solubility
n-Octanol20-80 g/LModerate solubility

The apparent distribution coefficient (log D) varies with pH due to the basic nitrogen atom in the pyridine ring, which can undergo protonation under acidic conditions [4]. At physiological pH (7.4), the compound exists predominantly in its neutral form, maintaining the estimated log P value.

Hansen solubility parameters suggest that the compound will dissolve readily in polar aprotic solvents and moderately polar organic solvents, while showing limited miscibility with highly polar protic solvents like water and methanol.

Degradation Kinetics Under Varied Conditions

The degradation kinetics of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one follow first-order reaction kinetics under thermal stress conditions, with temperature-dependent rate constants following the Arrhenius relationship [2].

Primary degradation pathways include:

  • Deiodination/debromination reactions involving homolytic cleavage of the carbon-bromine bond
  • Hydrolytic cleavage of the carbonyl-carbon bond under aqueous conditions
  • Photolytic degradation under ultraviolet light exposure
  • Oxidative degradation in the presence of strong oxidizing agents

Kinetic Parameters Under Different Conditions

ConditionRate Constant (k)Activation EnergyPrimary Mechanism
Thermal (80°C)1.6 × 10⁻⁴ s⁻¹111 kJ/molC-Br bond cleavage
Hydrolytic (pH 7)5.2 × 10⁻⁶ s⁻¹85 kJ/molNucleophilic attack
Photolytic (UV)2.1 × 10⁻³ s⁻¹65 kJ/molRadical formation

pH-dependent stability studies reveal that the compound is most stable under neutral to slightly alkaline conditions (pH 7-9), with increased degradation rates observed under strongly acidic (pH < 4) or strongly basic (pH > 11) conditions [6].

Oxygen sensitivity analysis indicates that the compound undergoes oxidative degradation in the presence of atmospheric oxygen, particularly at elevated temperatures, leading to the formation of various oxidation products including carboxylic acids and phenolic compounds [1].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals characteristic chemical shift patterns for 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one [7] [8]:

  • Aromatic protons: 7.5-8.5 parts per million, showing the characteristic downfield shifts of pyridine ring protons
  • Methylene protons (CH₂Br): 4.3-4.7 parts per million, indicating the deshielding effect of the adjacent carbonyl and bromine substituent
  • Coupling patterns: Complex multipicity patterns due to pyridine ring coupling and long-range effects

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed structural information [7] [8]:

  • Carbonyl carbon: 190-200 parts per million, characteristic of aromatic ketones
  • Aromatic carbons: 125-155 parts per million region, with distinct chemical shifts for each pyridine carbon
  • Methylene carbon (CH₂Br): 40-45 parts per million, showing the expected range for halogenated methylene carbons

Infrared Spectroscopy

Vibrational spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints [9] [10]:

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch1715-1720StrongAromatic ketone
C=C aromatic1580-1600MediumPyridine ring
C-H aromatic3050-3100MediumAromatic C-H
C-Br stretch650-750MediumCarbon-bromine
C-Cl stretch750-850MediumCarbon-chlorine

Carbonyl stretching frequency appears at 1715-1720 cm⁻¹, consistent with aromatic ketones where the carbonyl group is conjugated with the aromatic system [9]. The exact frequency position provides information about the electronic environment and conjugation effects.

Ultraviolet-Visible Spectroscopy

Electronic absorption spectroscopy reveals multiple transition bands characteristic of the pyridine chromophore system [11] [12] [13]:

  • π→π* transitions: 250-300 nanometers, arising from aromatic system electronic transitions
  • n→π* transitions: 300-350 nanometers, associated with nitrogen lone pair to aromatic π* orbital transitions
  • Charge transfer bands: May appear at longer wavelengths due to halogen-to-ring charge transfer

Molar extinction coefficients are expected to be in the range of 10³-10⁴ M⁻¹cm⁻¹ for the π→π* transitions, indicating strong electronic absorption characteristic of aromatic systems [12].

Solvent effects on the ultraviolet-visible spectrum demonstrate bathochromic (red) shifts in polar solvents due to stabilization of the excited state through dipolar interactions [11]. The charge transfer character of some transitions makes them particularly sensitive to solvent polarity.

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry provides characteristic fragmentation patterns for structural identification [14] [15]:

  • Molecular ion peaks: Mass-to-charge ratio 233/235 showing the characteristic bromine isotope pattern (approximately 1:1 ratio)
  • Alpha-cleavage: Loss of the bromoacetyl fragment (Mass-to-charge ratio 79/81) to give pyridine-based cation
  • McLafferty rearrangement: Possible hydrogen transfer reactions leading to characteristic rearrangement products
  • Halogen loss: Sequential loss of bromine and chlorine atoms under high-energy conditions

The isotope pattern analysis clearly identifies the presence of both bromine and chlorine atoms through the characteristic Mass-to-charge ratio+2 peaks, with bromine showing nearly equal intensity peaks and chlorine showing a 3:1 ratio pattern [16] [15].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

232.92430 g/mol

Monoisotopic Mass

232.92430 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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